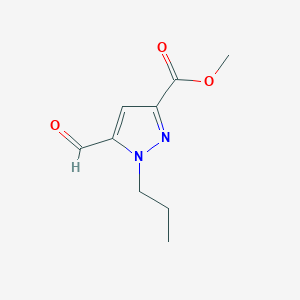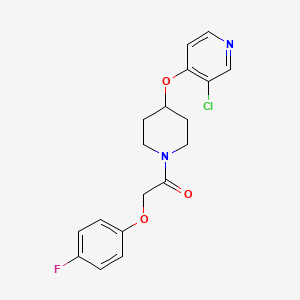
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:
Nucleophilic substitution: reactions to introduce the chloropyridinyl and fluorophenoxy groups.
Coupling reactions: using reagents such as palladium catalysts to form carbon-carbon or carbon-heteroatom bonds.
Protection and deprotection: steps to ensure the stability of reactive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous flow synthesis: to enhance reaction efficiency and scalability.
Green chemistry principles: to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of specific receptors in biological systems.
Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: Similar structure with a chlorophenoxy group instead of a fluorophenoxy group.
1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure with a bromopyridinyl group instead of a chloropyridinyl group.
Uniqueness
The uniqueness of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c19-16-11-21-8-5-17(16)25-15-6-9-22(10-7-15)18(23)12-24-14-3-1-13(20)2-4-14/h1-5,8,11,15H,6-7,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUXQBYHYQQPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)
![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)
![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)
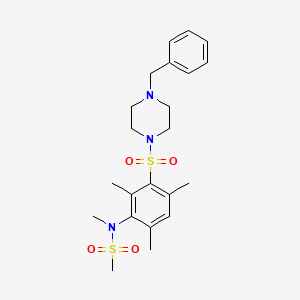
![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)
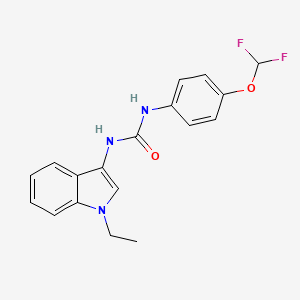
![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)
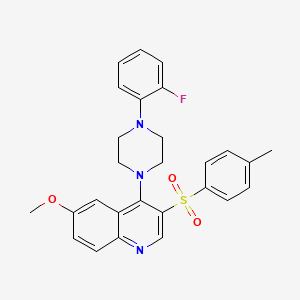
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
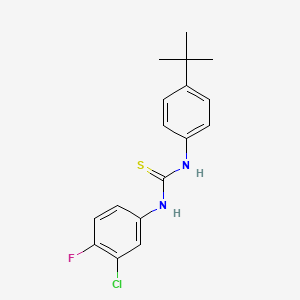
![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)
![6-acetyl-2-{2-[(4-fluorophenyl)sulfanyl]acetamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)
